4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

Catalog No.
S682384
CAS No.
52061-51-5
M.F
C19H18N2O3
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

CAS Number

52061-51-5

Product Name

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

IUPAC Name

N,N-dimethyl-2-oxo-2-(4-phenylmethoxy-1H-indol-3-yl)acetamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)14-11-20-15-9-6-10-16(17(14)15)24-12-13-7-4-3-5-8-13/h3-11,20H,12H2,1-2H3

InChI Key

PBWXUCRHDILBKM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3

Synonyms

N,N-Dimethyl-α-oxo-4-(phenylmethoxy)-1H-indole-3-acetamide;

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is an organic compound with the molecular formula C19H18N2O3 and a molecular weight of approximately 322.36 g/mol. It is characterized by its structure, which includes an indole moiety substituted with a benzyloxy group and a glyoxylamide functional group. This compound is recognized as an important intermediate in the synthesis of various pharmacologically active indole derivatives, making it significant in medicinal chemistry and drug development .

As a synthetic intermediate, 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide does not have a well-defined mechanism of action within biological systems. Its significance lies in its potential to be transformed into various final drug candidates with diverse mechanisms depending on the functional groups introduced during further synthesis [].

Potential Role in Drug Discovery:

-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide (4-BDM-Ind-GA) is a research chemical and an intermediate for the synthesis of various biologically active indole derivatives. These derivatives possess diverse pharmacological properties, making 4-BDM-Ind-GA potentially valuable in drug discovery endeavors.

Studies have shown that indole derivatives can exhibit a wide range of biological activities, including []:

  • Anti-cancer properties []
  • Anti-inflammatory effects []
  • Antibacterial and antifungal activity []
Due to its functional groups:

  • Amide Formation: The glyoxylamide group can react with various nucleophiles, leading to the formation of new amide bonds.
  • Substitution Reactions: The benzyloxy group can undergo nucleophilic substitution, allowing for further functionalization of the indole ring.
  • Reduction Reactions: The double bond in the glyoxylamide can be reduced, altering the compound's reactivity and properties.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical applications .

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide exhibits biological activities that make it a subject of interest in pharmacological studies. Its derivatives have shown potential in:

  • Anticancer Activity: Some studies suggest that compounds derived from this structure may inhibit tumor growth.
  • Antimicrobial Properties: Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is valuable for drug design .

The synthesis of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide typically involves several steps:

  • Formation of Indole Derivative: Starting from commercially available indole, a benzyloxy group is introduced through electrophilic substitution.
  • Glyoxylation: The introduction of the glyoxylamide moiety is achieved via reaction with glyoxylic acid or its derivatives.
  • Dimethylation: N,N-Dimethylation can be performed using dimethyl sulfate or other methylating agents to yield the final product.

These methods allow for variations in substituents, enabling the exploration of structure-activity relationships .

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide serves multiple purposes in research and industry:

  • Pharmaceutical Development: As an intermediate, it is crucial for synthesizing novel drugs targeting various diseases.
  • Biochemical Research: It aids in studying enzyme mechanisms and biological pathways due to its reactivity and biological activity.
  • Chemical Synthesis: Utilized in laboratories for developing new chemical entities with potential therapeutic effects .

Research on interaction studies involving 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide focuses on:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how it binds to various receptors may help in designing more effective drugs.
  • Synergistic Effects: Studies explore whether combining this compound with other agents enhances its efficacy against diseases .

Several compounds share structural similarities with 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Methoxy)-N,N-dimethyl-indole-3-glyoxylamideSimilar indole structure but with a methoxy groupMay exhibit different biological activities
N,N-Dimethyl-indole-3-glyoxylamideLacks the benzyloxy substitutionSimpler structure but retains some biological properties
4-(Chloro)-N,N-dimethyl-indole-3-glyoxylamideContains a chloro group instead of benzyloxyPotentially different reactivity and stability

The uniqueness of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide lies in its specific combination of functional groups, which contributes to its distinct biological activities and potential applications in drug development .

XLogP3

2.9

Wikipedia

AGN-PC-0NBZAH

Dates

Last modified: 04-15-2024

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